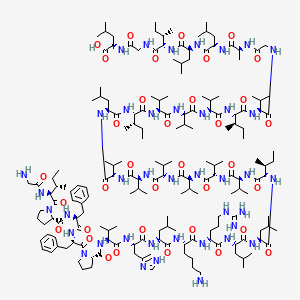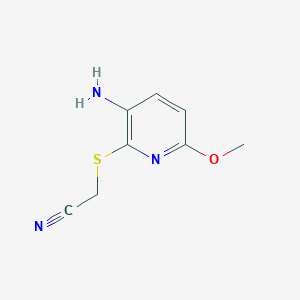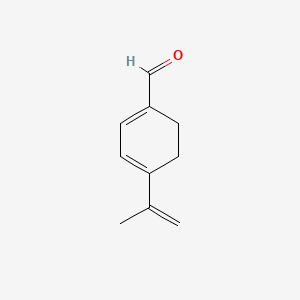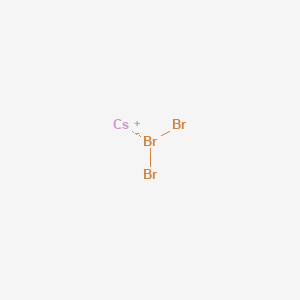
Cesium tribromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cesium tribromide is an inorganic compound with the chemical formula CsBr3. It is composed of one cesium (Cs) atom and three bromine (Br) atoms. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cesium tribromide can be synthesized through several methods. One common method involves the direct reaction of cesium metal with bromine gas. The reaction is highly exothermic and must be conducted under controlled conditions to prevent any hazards. The reaction can be represented as follows:
2Cs+3Br2→2CsBr3
Another method involves the reaction of cesium carbonate with hydrobromic acid. This reaction is typically carried out in an aqueous solution, and the resulting this compound is then crystallized out of the solution. The reaction can be represented as:
Cs2CO3+6HBr→2CsBr3+CO2+3H2O
Industrial Production Methods
Industrial production of this compound often involves the reaction of cesium hydroxide with bromine. This method is preferred due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cesium tribromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cesium bromate (CsBrO3).
Reduction: It can be reduced to cesium bromide (CsBr) and elemental bromine.
Substitution: this compound can undergo substitution reactions with other halogens to form different cesium halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogen exchange reactions can be carried out using halogen gases like chlorine (Cl2) or iodine (I2).
Major Products Formed
Oxidation: Cesium bromate (CsBrO3)
Reduction: Cesium bromide (CsBr) and elemental bromine (Br2)
Substitution: Different cesium halides such as cesium chloride (CsCl) or cesium iodide (CsI)
Applications De Recherche Scientifique
Cesium tribromide has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is used in biological research to study the effects of cesium ions on biological systems.
Industry: this compound is used in the production of specialty glasses and ceramics, as well as in the manufacturing of electronic components.
Mécanisme D'action
The mechanism of action of cesium tribromide involves the interaction of cesium ions with various molecular targets. Cesium ions can replace potassium ions in biological systems, affecting cellular processes such as ion transport and enzyme activity. The bromine atoms in this compound can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cesium chloride (CsCl)
- Cesium iodide (CsI)
- Cesium fluoride (CsF)
- Cesium bromide (CsBr)
Uniqueness
Cesium tribromide is unique due to its specific combination of cesium and bromine atoms, which gives it distinct chemical and physical properties. Unlike other cesium halides, this compound has a higher bromine content, making it more reactive in certain chemical reactions. Its unique properties make it valuable in specialized applications, particularly in scientific research and industrial processes.
Propriétés
Numéro CAS |
17060-10-5 |
|---|---|
Formule moléculaire |
Br3Cs |
Poids moléculaire |
372.62 g/mol |
InChI |
InChI=1S/Br3.Cs/c1-3-2;/q-1;+1 |
Clé InChI |
AUOXCQZELVDUNB-UHFFFAOYSA-N |
SMILES canonique |
Br[Br-]Br.[Cs+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13813917.png)

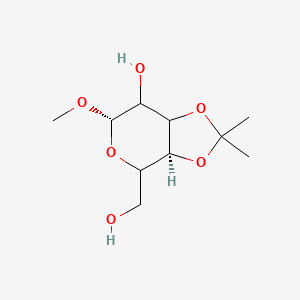

![5-Bromo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13813955.png)
![4-{[(1R)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13813960.png)

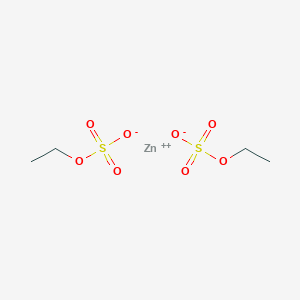
![2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid](/img/structure/B13813964.png)
![(1R,2R,5R,6S)-3-ethynyltricyclo[4.2.0.02,5]octa-3,7-diene](/img/structure/B13813969.png)
